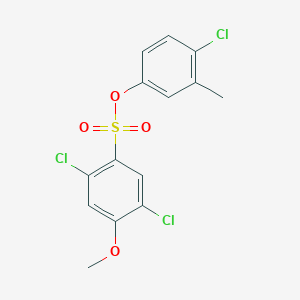
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves the study of how the compound is synthesized or created. It often involves chemical reactions with specific reagents under controlled conditions .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It often involves techniques such as X-ray crystallography or spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other compounds. It includes understanding the reactivity of the compound .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc .Scientific Research Applications
Organic Synthesis and Reactivity
- Reaction Mechanisms and Derivatives: The study by Otsuji, Yabune, and Imoto (1969) explores the reactions of methylsulfinyl carbanion with substituted phthalic esters, revealing the potential of similar structures for synthesizing complex organic molecules (Otsuji et al., 1969).
Materials Science and Engineering
- Proton Exchange Membranes: Research by Wang et al. (2012) on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains indicates the utility of sulfonated aromatic compounds in fuel cell applications, suggesting the relevance of sulfonate groups for membrane conductivity and stability (Wang et al., 2012).
Pharmacology and Biomedical Applications
- Antimicrobial Activity: Saleem et al. (2018) discuss the synthesis and characterization of novel sulfonamide derivatives, including their computational docking studies and in vitro antimicrobial activities. This study highlights the potential of sulfonamide structures for developing antibacterial agents (Saleem et al., 2018).
Spectroscopy and Molecular Characterization
- Spectroscopic Characterization: Kumar et al. (2021) provide spectroscopic characterization and structural insights into a chalcone derivative, underscoring the importance of spectroscopic methods for understanding the properties of complex organic molecules (Kumar et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O4S/c1-8-5-9(3-4-10(8)15)21-22(18,19)14-7-11(16)13(20-2)6-12(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQHKDXSPQJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)
![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
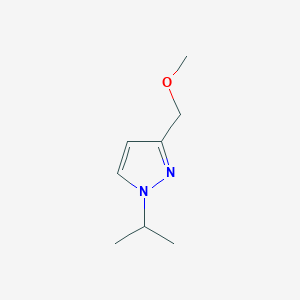
![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)
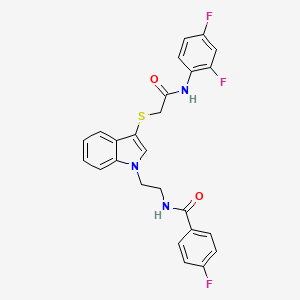
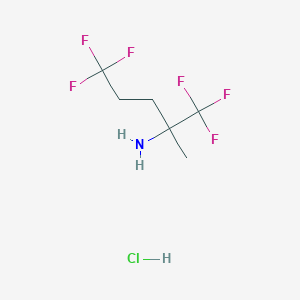

![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)


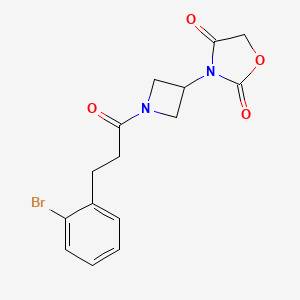
![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
